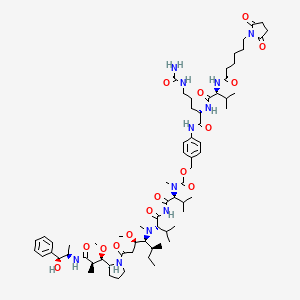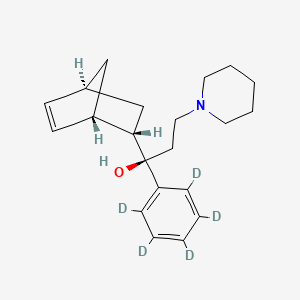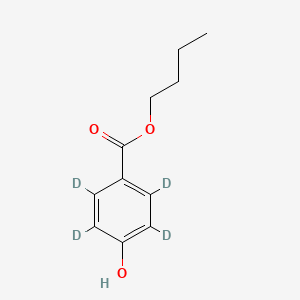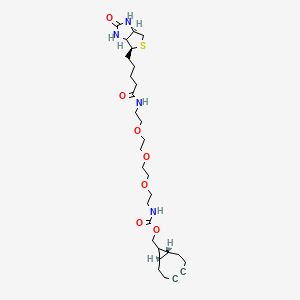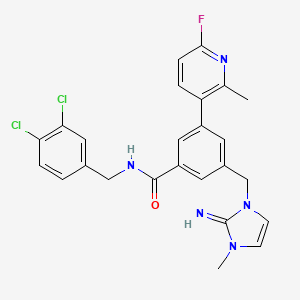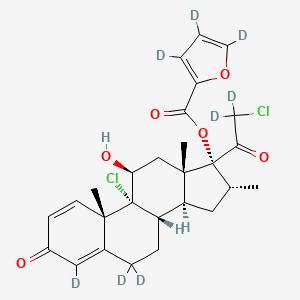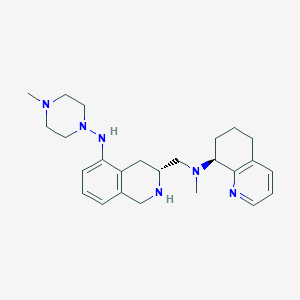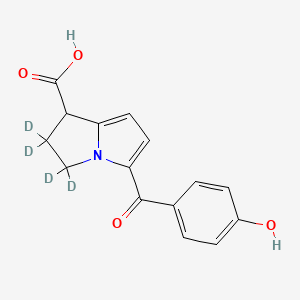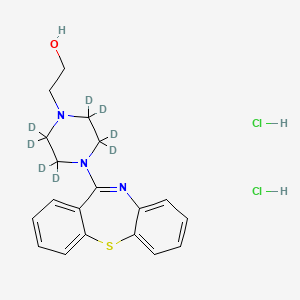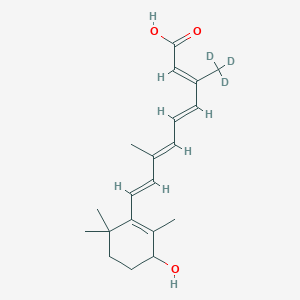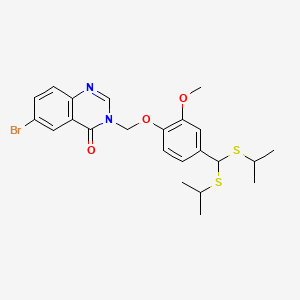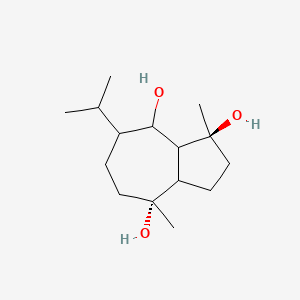
SHP2 protein degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SHP2 protein degrader-1 is a highly efficient allosteric inhibitor targeting SHP2, a protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 plays a crucial role in regulating cellular processes such as proliferation, survival, migration, and differentiation by participating in various cell-signaling pathways, including RAS-ERK1/2, PI3K-AKT, and JAK-STAT pathways . This compound effectively induces the degradation of SHP2 protein, leading to cell apoptosis and showing promising potential for studying diseases associated with SHP2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SHP2 protein degrader-1 involves the design and creation of proteolysis targeting chimeras (PROTACs) using a SHP2 allosteric inhibitor as the warhead. The synthetic route typically includes the following steps:
Formation of the Warhead: The SHP2 allosteric inhibitor is synthesized through a series of chemical reactions, including nucleophilic substitution and amide bond formation.
Linker Attachment: A linker molecule is attached to the warhead through a coupling reaction, often involving the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
E3 Ligase Ligand Attachment: The final step involves attaching an E3 ligase ligand to the linker, forming the complete PROTAC molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification techniques, and quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: SHP2 protein degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
SHP2 protein degrader-1 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable chemical tool for studying the biology of SHP2 and its role in cellular signaling pathways.
Biology: The compound is used to investigate the molecular mechanisms underlying SHP2-related diseases, such as cancer and inflammatory disorders.
Medicine: this compound shows potential as a therapeutic agent for treating cancers with dysregulated SHP2 activity. .
Mecanismo De Acción
SHP2 protein degrader-1 exerts its effects through a mechanism involving the recruitment of the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of SHP2 protein. This degradation disrupts SHP2’s role in cellular signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis . The compound effectively targets SHP2’s scaffolding function and degrades activating mutants of SHP2, such as E76K and T507K, which are typically not targeted by SHP2 inhibitors .
Comparación Con Compuestos Similares
SHP2 protein degrader-1 is unique compared to other similar compounds due to its high efficiency in degrading SHP2 protein and its potent anti-tumor activity. Similar compounds include:
Propiedades
Fórmula molecular |
C42H51Cl2N11O8 |
|---|---|
Peso molecular |
908.8 g/mol |
Nombre IUPAC |
4-[2-[2-[2-[2-[2-[4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C42H51Cl2N11O8/c1-42(10-13-53(14-11-42)33-25-47-37(38(45)49-33)29-5-2-6-30(43)36(29)44)48-24-27-26-54(52-51-27)15-17-61-19-21-63-23-22-62-20-18-60-16-12-46-31-7-3-4-28-35(31)41(59)55(40(28)58)32-8-9-34(56)50-39(32)57/h2-7,25-26,32,46,48H,8-24H2,1H3,(H2,45,49)(H,50,56,57) |
Clave InChI |
PVZCLGQITBYVPH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CN(N=N4)CCOCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


